5-(4-Benzyloxybutoxy)psoralen is a synthetic derivative of psoralen, a compound known for its ability to intercalate with DNA and influence cellular processes. This specific compound is characterized by the presence of a benzyloxybutoxy group at the 5-position of the psoralen structure, which enhances its biological activity and specificity. Psoralens are primarily used in phototherapy for skin conditions and have applications in molecular biology due to their ability to cross-link DNA upon exposure to ultraviolet light.
5-(4-Benzyloxybutoxy)psoralen can be synthesized from commercially available psoralen derivatives through various chemical reactions that introduce the benzyloxybutoxy substituent. The compound is cataloged in databases such as PubChem, where it is identified by its unique Chemical Abstracts Service (CAS) number and other identifiers .
This compound falls within the class of furocoumarins, which are known for their photochemical properties. Psoralens are categorized based on their structure, with 5-(4-Benzyloxybutoxy)psoralen being a substituted variant that potentially exhibits enhanced pharmacological properties compared to unsubstituted psoralens.
The synthesis of 5-(4-Benzyloxybutoxy)psoralen typically involves the following steps:
The synthesis may require careful control of reaction conditions (temperature, solvent, and pH) to ensure high yields and selectivity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular formula for 5-(4-Benzyloxybutoxy)psoralen is C21H24O4, indicating it contains 21 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms. The structure features:
5-(4-Benzyloxybutoxy)psoralen participates in several important chemical reactions:
The efficiency of these reactions depends on factors such as light intensity, wavelength, and the presence of solvents or other reagents that may facilitate or hinder reaction pathways.
The mechanism of action for 5-(4-Benzyloxybutoxy)psoralen primarily involves its interaction with DNA:
This mechanism leads to cellular responses such as apoptosis or cell cycle arrest, making it useful in therapeutic contexts for conditions like psoriasis and other skin disorders.
Relevant data from literature indicates that these properties can significantly influence its application in both laboratory settings and clinical use .
5-(4-Benzyloxybutoxy)psoralen has several scientific uses:
This compound exemplifies how structural modifications can enhance biological activity while maintaining the fundamental properties characteristic of psoralens.
Psoralens represent a class of naturally occurring furocoumarins with a rich history in phototherapy. Isolated initially from plants like Psoralea corylifolia and citrus species, their planar, tricyclic structure—comprising a furan ring fused to a coumarin core—enables unique DNA intercalation properties [1]. Traditional applications leveraged their photosensitizing effects: upon ultraviolet A (UVA) irradiation, psoralens form covalent adducts with thymine bases, generating monoadducts or interstrand crosslinks that disrupt DNA replication [2]. This mechanism underpinned early treatments for dermatological conditions like psoriasis and vitiligo via PUVA (psoralen + UVA) therapy. By the 1970s–1990s, synthetic efforts yielded derivatives such as 8-methoxypsoralen (8-MOP), 4,5′,8-trimethylpsoralen (TMP), and 4′-aminomethyl-4,5′,8-trimethylpsoralen (AMT), enhancing DNA binding affinity and therapeutic precision [2]. AMT’s introduction marked a pivotal advancement, demonstrating that cationic substituents at the 4′ position could significantly boost potency through electrostatic interactions with DNA backbone [2].
The structural optimization of psoralen derivatives has focused on modifying key positions to fine-tune biological activity. 5-(4-Benzyloxybutoxy)psoralen exemplifies this strategy through its C5 alkoxy chain extension—a departure from earlier derivatives that prioritized substitutions at the 4′, 5′, or 8 positions. This modification retains the essential tricyclic scaffold but introduces a flexible O-benzylated butoxy linker (Fig. 1) [4] [5].
Table 1: Structural Comparison of Key Psoralen Derivatives
| Compound | Substituent Position | Chemical Modification | Key Property |
|---|---|---|---|
| Psoralen (parent) | - | None | Natural photosensitizer |
| 8-MOP | C8 | Methoxy | Enhanced UVA absorption |
| AMT | C4′ | Aminomethyl (cationic) | Increased DNA crosslinking |
| PAP-1* | C5 | 4-Phenoxybutoxy | Kv1.3 channel selectivity |
| 5-(4-Benzyloxybutoxy)psoralen | C5 | 4-Benzyloxybutoxy | Dual DNA/channel targeting potential |
*Note: PAP-1 (5-(4-phenoxybutoxy)psoralen) shares structural homology with the benzyloxy analog [5] [8].
The C5 position was strategically selected for modification due to its orientation away from the DNA-intercalating surface, minimizing interference with core photobinding while enabling steric tolerance for bulky substituents [1] [6]. The benzyloxybutoxy group enhances lipophilicity (log P > 3.5) compared to unsubstituted psoralen (log P ~2.1), potentially improving membrane permeability [5] [8].
The design of 5-(4-benzyloxybutoxy)psoralen addresses dual objectives:
DNA Interaction Optimization: While cationic derivatives (e.g., AMT) improve DNA affinity, their therapeutic scope is limited to phototherapy. Neutral lipophilic extensions at C5 may preserve DNA crosslinking capacity while expanding target diversity [2] [6]. Studies on similar C5-alkoxy psoralens (e.g., PAP-1) confirm retained intercalation, evidenced by UVA-dependent cytotoxicity in HER2+ breast cancer cells [6].
Ion Channel Modulation: Structural analogs like PAP-1 and Psora-4 (5-(4-phenylbutoxy)psoralen) demonstrate that C5 alkoxy chains confer potent, selective inhibition of voltage-gated potassium channels (Kv1.3, EC₅₀ = 2–3 nM) [5] [8]. Kv1.3 regulates T-cell proliferation and cytokine release, implicating it in autoimmune disorders. The benzyloxy variant’s aromatic terminus may enhance hydrophobic interactions within channel pores, similar to phenylbutoxy groups in Psora-4 [8].
Table 2: Biological Activities of C5-Modified Psoralen Analogs
| Activity | PAP-1 [5] | Psora-4 [8] | 5-(4-Benzyloxybutoxy)psoralen |
|---|---|---|---|
| Kv1.3 Inhibition (EC₅₀) | 2 nM | 3 nM | Predicted < 5 nM* |
| T-cell Proliferation IC₅₀ | 40 nM | 65 nM | Not reported |
| Photocytotoxicity (IC₅₀) | ~20 μM (SK-BR-3) | Not tested | Comparable to furanylamide** |
Based on structural similarity; *Extrapolated from furanylamide derivative (IC₅₀ = 2.71 μM) [6].
Molecular docking suggests the benzyloxy group anchors within Kv1.3’s hydrophobic vestibule, while the psoralen core stabilizes the bound state via π-stacking [8]. This multi-target profile positions 5-(4-benzyloxybutoxy)psoralen as a prototype for "hybrid" psoralens with applications spanning oncology (DNA crosslinking) and immunology (channel blockade) [5] [6]. Current research explores whether these mechanisms act synergistically—e.g., light-activated DNA damage potentiating immunomodulation in tumor microenvironments [6].
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: